(4E)-1-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)pyrazolidine-3,5-dione
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Overview
Description
1-(4-CHLOROPHENYL)-4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, an ethoxy-hydroxyphenyl group, and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and ethoxy-hydroxyphenyl groups are introduced through substitution reactions, where appropriate halogenated precursors react with the pyrazole ring.
Condensation Reaction: The final step involves a condensation reaction between the pyrazole derivative and an aldehyde or ketone to form the methylene bridge.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROPHENYL)-4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methylene bridge can be reduced to form a single bond.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-CHLOROPHENYL)-4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-5(4H)-DIONE: Similar structure but lacks the ethoxy-hydroxyphenyl group.
1-(4-BROMOPHENYL)-4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness: 1-(4-CHLOROPHENYL)-4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H15ClN2O4 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
(4E)-1-(4-chlorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-25-16-10-11(3-8-15(16)22)9-14-17(23)20-21(18(14)24)13-6-4-12(19)5-7-13/h3-10,22H,2H2,1H3,(H,20,23)/b14-9+ |
InChI Key |
YXJZWYMYJXULOI-NTEUORMPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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